Aminooxy-PEG3-azide is a specialized chemical compound that plays a significant role in bioconjugation and click chemistry applications. This compound features both an aminooxy group and an azide group, making it versatile for various chemical reactions, particularly in the synthesis of complex biomolecules. The presence of polyethylene glycol (PEG) enhances its solubility and biocompatibility, which is advantageous in biological applications.
The synthesis of aminooxy-PEG3-azide typically involves several key steps:
The synthesis often employs methods such as:
Aminooxy-PEG3-azide has a molecular structure characterized by:
The molecular formula for aminooxy-PEG3-azide is , with a molecular weight of approximately 273.35 g/mol. The compound's structure can be represented as follows:
where represents the aminooxy functional group.
Aminooxy-PEG3-azide participates in several important chemical reactions:
The mechanism for the copper-catalyzed azide-alkyne cycloaddition involves:
The mechanism by which aminooxy-PEG3-azide functions primarily revolves around its ability to form covalent bonds through its reactive groups:
This dual reactivity makes aminooxy-PEG3-azide an essential tool for creating complex biomolecular architectures in research and therapeutic applications.
Aminooxy-PEG3-azide is generally presented as a white to off-white solid or powder. It is soluble in water and organic solvents like dimethyl sulfoxide and dimethylformamide due to its PEG component.
Key chemical properties include:
Relevant data indicate that the compound maintains its reactivity across a range of pH levels, making it suitable for various biological environments .
Aminooxy-PEG3-azide finds extensive use in several scientific fields:
The versatility and effectiveness of aminooxy-PEG3-azide make it an invaluable reagent in modern chemical biology and medicinal chemistry research .
Aminooxy-PEG3-azide (C₈H₁₈N₄O₄) features a meticulously designed architecture with two key functional groups interconnected by a hydrophilic PEG spacer:
Aminooxy Group (ONH₂): Positioned at one terminus, this group exhibits high reactivity toward carbonyl compounds, particularly aldehydes and ketones. Under mild acidic conditions (pH 4-6), it forms stable oxime bonds (N=O-C) with aldehydes. This reaction is bioorthogonal and proceeds efficiently without catalysts, though aniline can accelerate kinetics. In reductive environments (e.g., with NaCNBH₃), it generates hydrolytically stable hydroxylamine linkages (NH-O-C), broadening its utility for bioconjugation to glycoproteins, glycan-modified surfaces, or synthetic polymers containing aldehyde handles [1] [2] [10].
Azide Group (N₃): Located at the opposite terminus, this group participates in "click chemistry" cycloadditions. It reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Notably, it also undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN) without metal catalysts, making it suitable for sensitive biological systems or in vivo applications. The triazole linkage formed exhibits exceptional stability under physiological conditions [3] [8] [9].
PEG3 Spacer: The triethylene glycol bridge (O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂) between functional groups provides essential hydrophilicity, dramatically enhancing aqueous solubility compared to non-PEGylated analogs. This spacer also imparts molecular flexibility, enabling conjugates to access sterically constrained sites, while maintaining a compact structure with a molecular weight of 234.26 g/mol (exact mass: 234.1328). The spacer length (~14.7 Å when extended) minimizes steric hindrance between conjugated entities [2] [4] [8].
Table 1: Structural and Identifier Data for Aminooxy-PEG3-azide
Property | Value/Descriptor |
---|---|
CAS Number | 1306615-51-9 |
IUPAC Name | O-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)hydroxylamine |
Molecular Formula | C₈H₁₈N₄O₄ |
SMILES | NOCCOCCOCCOCCN=[N+]=[N-] |
InChI Key | WSRXFPCTWIFEOF-UHFFFAOYSA-N |
Exact Mass | 234.1328 |
Elemental Composition | C 41.02%; H 7.75%; N 23.92%; O 27.32% |
The development of Aminooxy-PEG3-azide arose from convergent advancements in three chemical disciplines: bioorthogonal chemistry, PEG-based linker design, and targeted therapeutic strategies. Prior to 2010, oxime ligation was primarily exploited in protein modification at N-terminal cysteines or via periodate-oxidized glycans, but suffered from slow kinetics and limited site specificity. The introduction of aniline catalysis around 2011 significantly enhanced reaction rates, renewing interest in aminooxy reagents for bioconjugation [2]. Concurrently, the Nobel Prize-winning development of click chemistry (particularly CuAAC and later SPAAC) established azides as indispensable handles for chemoselective bonding under physiological conditions.
The strategic integration of these functional groups with PEG spacers addressed critical limitations in early heterobifunctional crosslinkers, which often exhibited poor solubility or generated heterogeneous conjugates. The PEG3 spacer was specifically selected to balance hydrophilicity enhancement with minimal molecular weight addition, contrasting with longer PEG chains that could impede biological activity. Commercial availability emerged circa 2015 (reflected in CAS registration), driven by demand from ADC developers needing stable, non-cleavable linkers and PROTAC innovators requiring compact, hydrophilic spacers to connect E3 ligase binders to target protein ligands. Key publications from 2012–2016 demonstrated its utility in synthesizing oxime-crosslinked hydrogels with tunable degradation, fluorophore labeling via click chemistry, and site-specific antibody functionalization, cementing its role as a versatile tool [2] [3] [8].
Aminooxy-PEG3-azide exhibits distinct physical and stability characteristics critical for experimental planning:
Stability Profile: The aminooxy group confers significant sensitivity to ambient conditions. Though suppliers specify shelf lives >2 years when stored desiccated at -20°C, the aminooxy moiety undergoes gradual oxidation upon exposure to air, moisture, or light, necessitating strict inert atmosphere handling (N₂ or Ar) and immediate use after dissolution. The azide group remains stable under these conditions but requires protection from strong reducing agents. Thermal decomposition occurs above 40°C, mandating cold storage (0–4°C for short-term; -20°C long-term) and ambient temperature shipping [1] [2] [8].
Reactivity Considerations: The aminooxy group exhibits rapid reaction kinetics with aldehydes (second-order rate constants ~1-10 M⁻¹s⁻¹ at pH 4.5), while azide-alkyne cycloadditions proceed efficiently at room temperature (CuAAC: minutes to hours; SPAAC: hours). Potential side reactions include aminoxy dimerization or over-oxidation, minimized by pH control (optimal pH 4–6 for oxime formation) and avoiding oxidizing agents. The PEG spacer itself is chemically inert under typical conjugation conditions [1] [3] [10].
Table 2: Physicochemical and Handling Properties
Property | Specification | Handling Implications |
---|---|---|
Molecular Weight | 234.26 g/mol | Accurate molarity calculations required |
Appearance | Solid powder or colorless to light yellow liquid | Visual quality control indicator |
Purity | >95% | Confirm via certificate of analysis |
Primary Solvent | DMSO | Use anhydrous grade for stock solutions |
Storage Temperature | -20°C (long-term); 0–4°C (short-term) | Avoid freeze-thaw cycles; desiccate |
Shelf Life | >2 years (proper storage) | Monitor for color change/decomposition |
Aqueous Solubility | Moderate (enhanced by PEG) | DMSO stocks recommended for buffered systems |
Aminooxy-PEG3-azide serves as a critical molecular bridge in advanced therapeutic and diagnostic platforms due to its orthogonal reactivity and biocompatibility:
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it covalently connects cytotoxic payloads to monoclonal antibodies. The aminooxy group specifically targets oxidized glycans (generating aldehydes via periodate treatment) on the antibody Fc region, ensuring site-specific conjugation away from antigen-binding domains. The azide terminus then couples to alkyne- or DBCO-modified toxins (e.g., auristatins, maytansinoids) via click chemistry. This strategy minimizes heterogeneity—a critical limitation of lysine-based conjugation—while the compact PEG3 spacer maintains payload potency without aggregating antibodies. Its non-cleavable nature enhances plasma stability, releasing active drug only upon antibody degradation within target cells [3] [8] [10].
PROTACs and Bifunctional Degraders: In proteolysis-targeting chimeras (PROTACs), Aminooxy-PEG3-azide connects E3 ubiquitin ligase ligands (e.g., thalidomide analogs for CRBN) to target protein binders (e.g., kinase inhibitors). The hydrophilic PEG spacer enhances cellular permeability and solubility of otherwise hydrophobic heterobifunctional molecules, while the triazole linkage formed via azide click chemistry provides metabolic stability. The aminooxy group allows late-stage conjugation to aldehyde-functionalized ligands under mild conditions, preserving their protein-binding affinity [3] [9].
Hydrogel Engineering and Drug Delivery: This crosslinker constructs stimuli-responsive biomaterials via oxime ligation. For example, aldehyde-modified hyaluronic acid reacts with Aminooxy-PEG3-azide to form hydrolytically stable hydrogels. Residual azides within the gel network subsequently enable "click" immobilization of alkyne-tagged peptides, growth factors, or drugs for localized release. The pH-dependent hydrolysis of oxime bonds (accelerated in acidic tumor microenvironments or endosomes) facilitates intelligent drug release systems, while the azide handles support post-fabrication functionalization [2] [8].
Diagnostic Probe Conjugation: The compound enables rapid assembly of imaging agents, such as fluorophores or radiolabels. For instance, aminooxy groups form oximes with ketone-bearing isotopes (e.g., ¹⁸F-labeled fluorobenzaldehydes), while azides conjugate to alkyne-modified targeting proteins. This modular assembly supports PET radiotracer development (e.g., using ¹⁸F) and fluorescent antibody labeling. The PEG spacer minimizes quenching of fluorophores by biomolecules and reduces nonspecific binding in complex biological samples [2] [6] [10].
The versatility of Aminooxy-PEG3-azide stems from its ability to bridge diverse chemical domains—biomolecules with synthetic payloads, organic polymers with inorganic nanoparticles, and small molecules with macromolecular complexes—while maintaining bioactivity through its hydrophilic spacer. Future applications may exploit its reactivity in CRISPR complex labeling, targeted gene delivery vehicles, and multi-enzyme cascade systems for metabolic engineering.
Table 3: Representative Applications of Aminooxy-PEG3-azide
Application Field | Conjugation Strategy | Key Advantage |
---|---|---|
Antibody-Drug Conjugates | Oxime ligation to antibody glycans + Click chemistry to payload | Site-specificity; Plasma stability |
PROTAC Degraders | Aminooxy to ligand aldehydes + Click chemistry to E3 binder | Enhanced solubility; Metabolic resistance |
Smart Hydrogels | Oxime crosslinking + Click functionalization | pH-sensitive drug release; Tunable mechanics |
PET Radiotracers | Oxime with ¹⁸F-aldehydes + Click to targeting vectors | Rapid radiolabeling; High specific activity |
Fluorescent Biosensors | Oxime to glycoprotein epitopes + Click to fluorophores | Minimal fluorescence quenching |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7